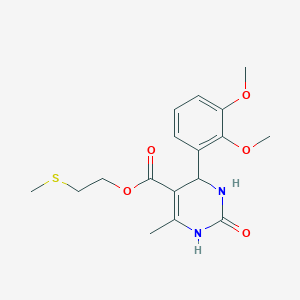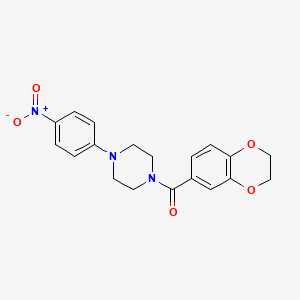![molecular formula C20H14Cl2N2O2S B5209953 2-[(2,4-dichlorophenoxy)methyl]-5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B5209953.png)
2-[(2,4-dichlorophenoxy)methyl]-5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-dichlorophenoxy)methyl]-5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazole, also known as DNMOT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-[(2,4-dichlorophenoxy)methyl]-5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazole is not fully understood, but several studies have suggested that it may act as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of tumor suppressor genes. By inhibiting HDACs, this compound may restore the expression of these genes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anticancer activity, this compound has been reported to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit platelet aggregation and vasodilation. This compound has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(2,4-dichlorophenoxy)methyl]-5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazole is its broad spectrum of biological activities, which makes it a useful tool for studying various biological processes. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 2-[(2,4-dichlorophenoxy)methyl]-5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazole. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of research is the investigation of the molecular targets of this compound and its downstream effects on cellular signaling pathways. In addition, the potential applications of this compound in other fields, such as neurology and immunology, could be explored. Overall, this compound is a promising compound with diverse biological activities that warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-[(2,4-dichlorophenoxy)methyl]-5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazole involves the reaction between 2,4-dichlorophenol and 1-naphthylmethylthiol under basic conditions, followed by the cyclization with thionyl chloride and hydrazine hydrate. The final product is obtained after purification by column chromatography. The yield of this compound synthesis is typically around 50-60%, and the purity can be confirmed by NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
2-[(2,4-dichlorophenoxy)methyl]-5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazole has been investigated for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of interest is its anticancer activity. Several studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis and inhibit angiogenesis, which are important mechanisms in cancer therapy.
Propriétés
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2S/c21-15-8-9-18(17(22)10-15)25-11-19-23-24-20(26-19)27-12-14-6-3-5-13-4-1-2-7-16(13)14/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIBQFKAUCWUDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(O3)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,3-benzodioxol-5-ylmethyl)[2-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B5209883.png)


![1-(4-nitrophenyl)-4-[(phenylsulfonyl)carbonyl]piperazine](/img/structure/B5209907.png)
![2-(3-pyridinylcarbonyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5209909.png)
amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B5209910.png)
![4-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5209919.png)

![2-[5-({[(3-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5209924.png)

![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5209940.png)

![N-[(benzylamino)carbonyl]heptanamide](/img/structure/B5209947.png)
